4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0727791
InChI:
InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30)
SMILES:
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C
Molecular Formula:
C26H28N2O4
Molecular Weight:
432.5 g/mol
4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
CAS No.:
Cat. No.: VC0727791
Molecular Formula: C26H28N2O4
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O4 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 4-propan-2-yloxy-N-[2-[(4-propan-2-yloxybenzoyl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30) |
| Standard InChI Key | ZQPQBKBIEPBIFK-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator